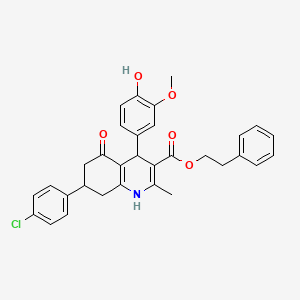
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLAP inhibitors are a class of drugs that target the 5-lipoxygenase pathway, which is involved in the production of leukotrienes, a group of inflammatory mediators.
作用机制
FLAP inhibitor works by inhibiting the 5-lipoxygenase pathway, which is involved in the production of leukotrienes. Leukotrienes are inflammatory mediators that play a role in the pathogenesis of various diseases, including asthma, COPD, and IBD. FLAP inhibitors bind to FLAP, a protein that is involved in the activation of 5-lipoxygenase, and prevent the production of leukotrienes. By reducing the production of leukotrienes, FLAP inhibitors have anti-inflammatory effects and can improve symptoms in patients with inflammatory diseases.
Biochemical and Physiological Effects:
FLAP inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD. FLAP inhibitors have been shown to be well-tolerated and have a favorable safety profile in clinical trials.
实验室实验的优点和局限性
FLAP inhibitors have several advantages for lab experiments, including their specificity for the 5-lipoxygenase pathway and their ability to reduce the production of leukotrienes. FLAP inhibitors have been extensively studied for their potential therapeutic applications in various diseases, making them a valuable tool for scientific research. However, FLAP inhibitors also have some limitations for lab experiments, including their high cost and the need for specialized equipment and expertise for their synthesis.
未来方向
For research on FLAP inhibitors include the development of more potent and selective FLAP inhibitors, the identification of biomarkers for patient selection, and the exploration of their potential use in combination with other therapies. FLAP inhibitors have the potential to provide a new approach to the treatment of inflammatory diseases, and further research is needed to fully understand their therapeutic potential.
合成方法
The synthesis of FLAP inhibitor involves a series of chemical reactions, starting with the reaction of 3-fluoroaniline and 4-methylbenzaldehyde to form N-(3-fluorophenyl)-4-methylbenzamide. This compound is then reacted with pyrrolidine-2,5-dione to form N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, which is the final product. The synthesis of FLAP inhibitor has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
科学研究应用
FLAP inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). FLAP inhibitors have been shown to reduce the production of leukotrienes, which are involved in the inflammatory response. Inhibition of the 5-lipoxygenase pathway by FLAP inhibitors has been shown to reduce airway inflammation and improve lung function in patients with asthma and COPD. FLAP inhibitors have also been shown to reduce inflammation in the gut and improve symptoms in patients with IBD.
属性
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-5-7-16(8-6-12)21-11-13(9-17(21)22)18(23)20-15-4-2-3-14(19)10-15/h2-8,10,13H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJIVHUVNMUEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
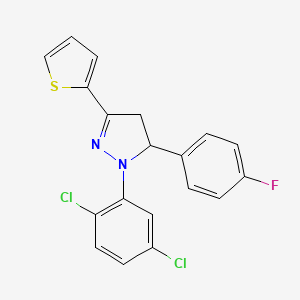
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)
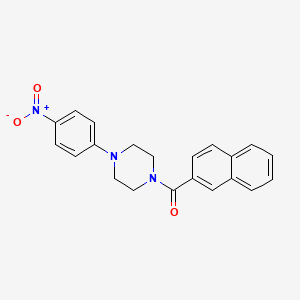
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178357.png)
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
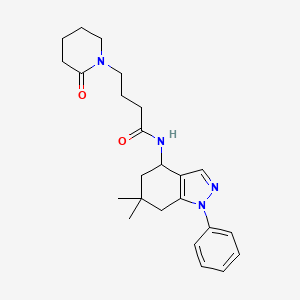
![1-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-3-phenyl-2-propanol](/img/structure/B5178386.png)
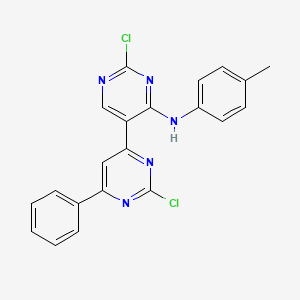
![3-[(4-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5178397.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5178402.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
